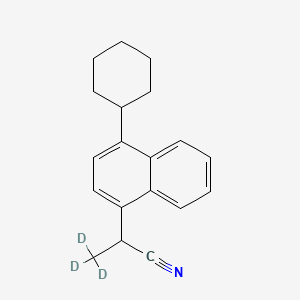

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3

説明

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 (CAS: 1217072-99-5) is a deuterated derivative of the nonsteroidal anti-inflammatory drug (NSAID) Vedaprofen. Its molecular formula is C₁₉H₁₉D₃O₂, where three hydrogen atoms in the methyl group are replaced with deuterium (indicated by the "-d3" suffix) . This modification is strategically designed to enhance metabolic stability and prolong the drug’s half-life by reducing susceptibility to cytochrome P450-mediated oxidation. The compound is also known by synonyms such as CERM 10202-d3, PM-150-d3, and Quadrisol-d3, reflecting its applications in pharmacological research and deuterated analog development .

特性

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYSGPGOKDXWFH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747394 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217072-99-5 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves the deuteration of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene. The process typically includes the following steps:

Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN-).

Industrial Production Methods

Industrial production of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves large-scale deuteration processes, often utilizing continuous flow reactors to ensure efficient and consistent isotopic labeling. The use of high-purity deuterium sources and optimized reaction conditions is crucial to achieve the desired isotopic enrichment.

化学反応の分析

Types of Reactions

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Nucleophiles: Cyanide ion (CN-), halides, alkyl groups

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

作用機序

The mechanism of action of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is primarily related to its role as an isotopic label. The deuterium atoms in the compound allow researchers to track its behavior in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the unique properties of 1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3, we compare it structurally and functionally with three categories of analogous compounds:

Non-Deuterated Parent Compound: Vedaprofen

Vedaprofen (C₁₉H₂₂O₂) shares the same core structure but lacks deuterium substitution. Key differences include:

| Property | Vedaprofen | This compound |

|---|---|---|

| Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₁₉D₃O₂ |

| Deuterium Substitution | None | Methyl-d3 group |

| Metabolic Stability | Moderate | Enhanced (theoretical) |

| Expected Half-Life | Shorter | Prolonged (inferred from deuterium effects) |

Deuterium incorporation typically reduces metabolic clearance by 5–10-fold in analogous NSAIDs, as observed in deuterated celecoxib analogs . While specific pharmacokinetic data for this compound is unavailable in the provided evidence, its design aligns with established deuterated drug optimization principles.

Other Deuterated NSAIDs

Deuterated NSAIDs like Deuterabénazine (used for Huntington’s disease) and Deucravacitinib (a TYK2 inhibitor) employ similar deuterium strategies but differ in therapeutic targets and chemical scaffolds:

| Compound | Deuterium Position | Therapeutic Use | Key Structural Difference |

|---|---|---|---|

| This compound | Methyl-d3 | Inflammation/Pain | Cyclohexylnaphthalene backbone |

| Deutetrabenazine | Methoxy-d3 | Chorea (Huntington’s) | Tetrabenazine-derived vesicular monoamine transporter inhibitor |

| Deucravacitinib | Aryl-d | Autoimmune disorders | Isoxazole ring with deuterated methyl |

The cyclohexylnaphthalene backbone of this compound distinguishes it from other deuterated NSAIDs, which often feature heterocyclic or aromatic systems .

Structural Analogs in Catalogs

describes the synthesis of 4-(benzyloxy)-3-phenethoxyphenol (C3), a phenolic compound unrelated to NSAIDs. While both compounds involve aromatic systems, this compound’s cyanomethyl and cyclohexyl groups confer distinct lipophilicity and target-binding profiles compared to C3’s benzyloxy-phenethoxy motifs .

Research Findings and Limitations

- Synthetic Challenges: highlights a multi-step synthesis for a structurally distinct compound, suggesting that deuterated derivatives like this compound may require specialized deuteration techniques (e.g., catalytic H/D exchange) .

- Therapeutic Advantages : Prolonged half-life could enable lower dosing frequencies, though clinical validation is needed.

生物活性

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 is a deuterium-labeled compound primarily used as an intermediate in the synthesis of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in metabolic research and pharmacokinetic studies. This article delves into its biochemical properties, mechanisms of action, and implications in scientific research.

- Molecular Formula : C19H21N

- Molecular Weight : 266.4 g/mol

- CAS Number : 1217072-99-5

This compound functions primarily as a chemical reference in various biochemical assays. Its role in nuclear magnetic resonance (NMR) spectroscopy allows researchers to investigate reaction mechanisms and kinetics, providing insights into cellular processes.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates pathways that affect gene expression and cellular metabolism.

- Metabolic Pathways : As a stable isotope-labeled compound, it enables the study of metabolic flux and the dynamics of metabolite levels within biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dosage-dependent. High doses may lead to adverse effects, which are crucial for determining safe usage in experimental settings.

Temporal Effects

The stability of this compound under various storage conditions (e.g., -20°C) is essential for maintaining its efficacy over time. Studies have shown that its biological activity can be influenced by environmental factors, including temperature and light exposure.

Research Applications

This compound is utilized across multiple scientific disciplines:

- Chemistry : As a reference standard in NMR spectroscopy.

- Biology : In metabolic studies to track labeled compounds' incorporation and transformation.

- Medicine : In pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME).

Case Study 1: Metabolic Studies

A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in rat models. Researchers observed how the compound's deuterium labeling allowed for precise tracking of metabolic shifts during drug metabolism.

Case Study 2: Pharmacokinetics of Vedaprofen

In pharmacokinetic research involving Vedaprofen, this compound was instrumental in elucidating the drug's absorption rates and distribution within various tissues. The findings indicated significant implications for understanding the drug's therapeutic efficacy and safety profile.

Comparative Analysis Table

| Property | This compound | Vedaprofen |

|---|---|---|

| Molecular Weight | 266.4 g/mol | 295.4 g/mol |

| Role | Intermediate for labeling | NSAID |

| Mechanism of Action | Modulates cell signaling and metabolism | COX inhibition |

| Research Applications | Metabolic tracing, NMR reference | Pain relief, inflammation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。